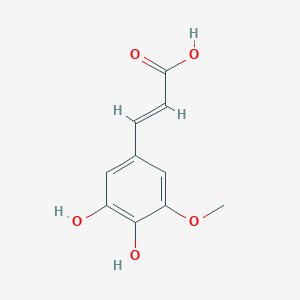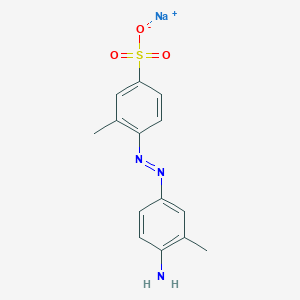
EINECS 233-522-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 233-522-4 is an organic compound with the molecular formula C14H15N3O3SNa and a molecular weight of 327.334 g/mol. It is a sodium salt of an azo compound, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is commonly used in various industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of EINECS 233-522-4 typically involves the diazotization of 4-amino-M-toluidine followed by coupling with toluene-3-sulphonic acid. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt formed during diazotization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to achieve the desired quality.
化学反应分析
Types of Reactions
EINECS 233-522-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Reagents such as nitric acid for nitration or halogens for halogenation are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives.
科学研究应用
EINECS 233-522-4 has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and as a pH indicator.
作用机制
The compound exerts its effects primarily through interactions with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of aromatic amines, which can interact with various molecular targets. These interactions can affect cellular pathways and processes, contributing to the compound’s bioactivity.
相似化合物的比较
Similar Compounds
- Sodium 4-[(4-amino-M-tolyl)azo]benzenesulphonate
- Sodium 2-[(4-amino-M-tolyl)azo]toluene-4-sulphonate
Uniqueness
EINECS 233-522-4 is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and applications. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles.
属性
CAS 编号 |
10213-99-7 |
|---|---|
分子式 |
C14H14N3NaO3S |
分子量 |
327.34 g/mol |
IUPAC 名称 |
sodium;4-[(4-amino-3-methylphenyl)diazenyl]-3-methylbenzenesulfonate |
InChI |
InChI=1S/C14H15N3O3S.Na/c1-9-7-11(3-5-13(9)15)16-17-14-6-4-12(8-10(14)2)21(18,19)20;/h3-8H,15H2,1-2H3,(H,18,19,20);/q;+1/p-1 |
InChI 键 |
CKZGHZKZVVYPFS-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
手性 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
规范 SMILES |
CC1=C(C=CC(=C1)N=NC2=C(C=C(C=C2)S(=O)(=O)[O-])C)N.[Na+] |
Key on ui other cas no. |
10213-99-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


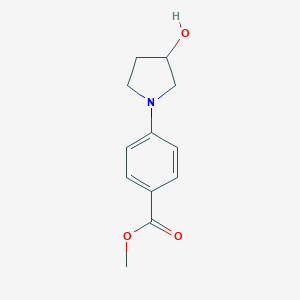
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)

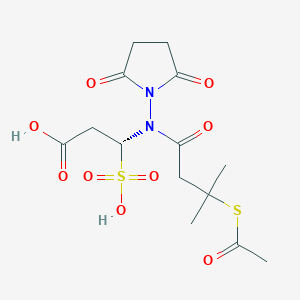
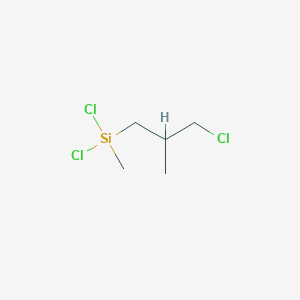
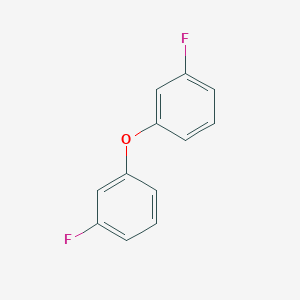
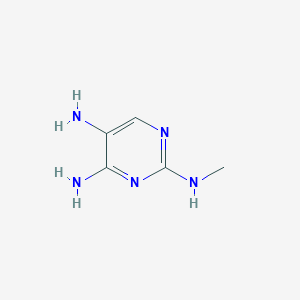
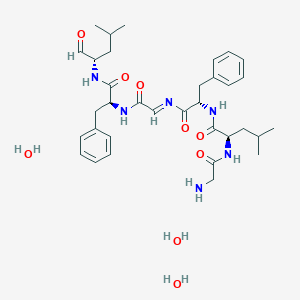
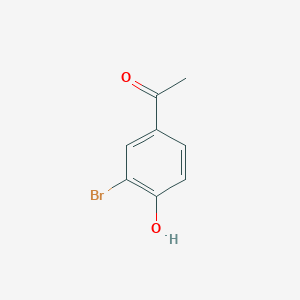
![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)
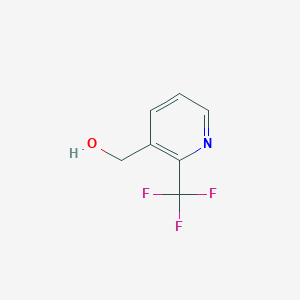

![methyl 8-[(2S,3R)-3-[[(2S,3R)-3-pentyloxiran-2-yl]methyl]oxiran-2-yl]octanoate](/img/structure/B157234.png)
